![molecular formula C18H26N4O2 B1259769 2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)

2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

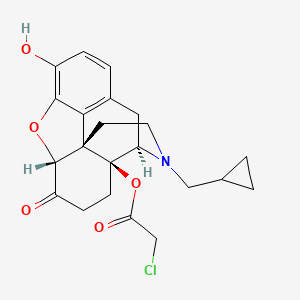

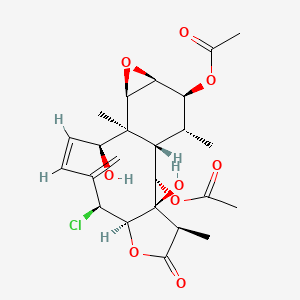

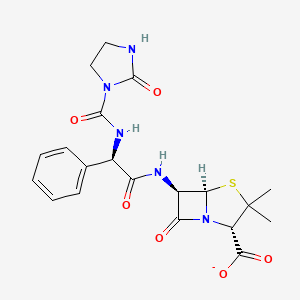

SC45647 es un edulcorante artificial que ha sido estudiado por sus efectos en las preferencias gustativas en varios modelos animales. Es conocido por su sabor dulce, que es preferido por muchas especies, incluyendo ratas y ratones . El compuesto es parte de la clase de compuestos orgánicos de fenilmetilamina, que se caracterizan por un grupo fenilo sustituido por una parte de metanamina .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para SC45647 no están ampliamente documentadas en la literatura disponible. Se sabe que SC45647 es una sustancia no nutricional que es preferida por los ratones y percibida como dulce por los humanos . Los métodos de producción industrial para edulcorantes artificiales como SC45647 generalmente implican procesos de síntesis química que aseguran alta pureza y consistencia.

Análisis De Reacciones Químicas

SC45647, al ser un edulcorante artificial, interactúa principalmente con los receptores del gusto en lugar de sufrir reacciones químicas extensas

Oxidación: Las fenilmetilaminas pueden oxidarse para formar amidas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir las fenilmetilaminas en sus aminas correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo fenilo o en la parte de metanamina, lo que lleva a varios derivados.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

SC45647 ha sido ampliamente estudiado en el contexto de las preferencias gustativas y la transducción del gusto dulce. Algunas de sus aplicaciones de investigación científica incluyen:

Estudios de Preferencia Gustativa: SC45647 se ha utilizado para estudiar las preferencias gustativas en varios modelos animales, incluyendo ratas y ratones.

Transducción del Gusto Dulce: La investigación se ha centrado en comprender el papel de SC45647 en la transducción del gusto dulce, particularmente en modelos de ratones knockout que carecen de receptores del gusto específicos

Estudios de Aversion Condicionada: SC45647 se ha utilizado en estudios de aversion condicionada para comprender los mecanismos de la aversion y la preferencia gustativas.

Mecanismo De Acción

El mecanismo de acción de SC45647 implica su interacción con los receptores del gusto, particularmente aquellos involucrados en la transducción del gusto dulce. SC45647 es detectado por las células sensoriales del gusto tipo II a través de receptores acoplados a proteínas G (GPCR). La activación de estos receptores conduce a la activación de la proteína G gustducina, que a su vez activa la fosfolipasa Cβ2. Esta enzima escinde el fosfatidilinositol 4,5-bisfosfato en trifosfato de inositol y diacilglicerol, lo que lleva a la liberación de iones calcio y el inicio de las señales del gusto .

Comparación Con Compuestos Similares

SC45647 es similar a otros edulcorantes artificiales como la sucralosa y la sacarina. Tiene propiedades únicas que lo hacen diferente:

Sucralosa: A diferencia de la sucralosa, que es un derivado clorado de la sacarosa, SC45647 es un compuesto de fenilmetilamina.

Sacarina: La sacarina es otro edulcorante artificial que se usa ampliamente.

Los compuestos similares a SC45647 incluyen otros edulcorantes artificiales como el aspartamo, el acesulfamo de potasio y el neotame. Cada uno de estos compuestos tiene estructuras químicas y propiedades únicas que influyen en sus perfiles de sabor y aplicaciones.

Propiedades

Fórmula molecular |

C18H26N4O2 |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

2-[[(R)-[4-(aminomethyl)anilino]-[[(1R)-1-phenylethyl]amino]methyl]amino]ethane-1,1-diol |

InChI |

InChI=1S/C18H26N4O2/c1-13(15-5-3-2-4-6-15)21-18(20-12-17(23)24)22-16-9-7-14(11-19)8-10-16/h2-10,13,17-18,20-24H,11-12,19H2,1H3/t13-,18-/m1/s1 |

Clave InChI |

LPSXGZAUAOMRNU-FZKQIMNGSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(NCC(O)O)NC2=CC=C(C=C2)CN |

SMILES isomérico |

C[C@H](C1=CC=CC=C1)N[C@@H](NCC(O)O)NC2=CC=C(C=C2)CN |

SMILES canónico |

CC(C1=CC=CC=C1)NC(NCC(O)O)NC2=CC=C(C=C2)CN |

Sinónimos |

SC 45647 SC-45647 SC45647 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)

![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)